Product packaging for 3-hydroxy-3-methylheptan-2-one(Cat. No.:CAS No. 13757-91-0)

3-hydroxy-3-methylheptan-2-one

Cat. No.: B078533
CAS No.: 13757-91-0
M. Wt: 144.21 g/mol
InChI Key: LXVANNOZOKMRGM-UHFFFAOYSA-N
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Description

Contextualization of 3-Hydroxy-3-methylheptan-2-one within the Class of Branched α-Hydroxy Ketones

This compound belongs to the subset of α-hydroxy ketones known as tertiary or branched α-hydroxy ketones. This classification arises from the hydroxyl group being attached to a tertiary carbon atom, which is bonded to three other carbon atoms. In the case of this compound, this tertiary center is at the C3 position, which also bears a methyl group and is adjacent to the carbonyl group at the C2 position.

Branched α-hydroxy ketones are of particular interest in synthetic organic chemistry because the quaternary stereocenter they contain is a common feature in many complex natural products and pharmaceuticals. aalto.fi The synthesis of these compounds in an enantiomerically pure form presents a significant challenge, driving the development of novel asymmetric synthetic methods. thieme-connect.comaalto.fi The presence of the branched structure in this compound influences its reactivity and physical properties compared to its linear or secondary α-hydroxy ketone counterparts.

Overview of Scholarly Interest and Research Trajectories Pertaining to the Compound

Scholarly interest in this compound and related branched α-hydroxy ketones is primarily driven by their utility as synthetic intermediates. Research trajectories often focus on the development of efficient and stereoselective methods for their preparation. For instance, studies have explored the use of butanediol (B1596017) dehydrogenase enzymes for the asymmetric reduction of diketones to produce chiral α-hydroxy ketones. nih.gov

While specific research directly targeting this compound is not extensively documented in high-impact journals, its structural motif is representative of the class of compounds that are subjects of broader synthetic methodology studies. For example, research on the aalto.filookchem.com-Wittig rearrangement has been applied to the synthesis of α-hydroxy ketones with quaternary stereogenic centers. aalto.fi The physical and chemical properties of this compound, such as its boiling point, density, and spectral data, are documented in chemical databases and provide foundational information for its potential use in further research. lookchem.comchemnet.com The compound is also noted in the context of creating flavor compounds and insect pheromones, highlighting its potential in fields beyond traditional synthetic chemistry. nih.gov

Physicochemical Properties of this compound

Property Value
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol kingdraw.com
Boiling Point 182.1°C at 760 mmHg chemnet.com
Density 0.928 g/cm³ chemnet.com
Flash Point 69.1°C lookchem.com
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com

Computed Properties of this compound

Descriptor Value
XLogP3 1.3 kingdraw.com
Exact Mass 144.11503 g/mol kingdraw.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B078533 3-hydroxy-3-methylheptan-2-one CAS No. 13757-91-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13757-91-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-hydroxy-3-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-4-5-6-8(3,10)7(2)9/h10H,4-6H2,1-3H3

InChI Key

LXVANNOZOKMRGM-UHFFFAOYSA-N

SMILES

CCCCC(C)(C(=O)C)O

Canonical SMILES

CCCCC(C)(C(=O)C)O

Synonyms

3-Hydroxy-3-methyl-2-heptanone

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 3 Methylheptan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and stereochemistry of 3-hydroxy-3-methylheptan-2-one.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts of these signals are influenced by the electronic environment of the protons. For instance, the protons of the acetyl group (CH₃-C=O) would appear as a singlet in the downfield region, typically around δ 2.1-2.3 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons of the butyl chain (CH₃CH₂CH₂CH₂-) would show characteristic multiplets, with the terminal methyl group appearing as a triplet in the upfield region (around δ 0.9 ppm). The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent used.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of δ 205-215 ppm. The carbon atom bearing the hydroxyl and methyl groups (C-3) would appear around δ 70-80 ppm. The carbons of the butyl chain and the methyl groups would have signals in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Atom Number Chemical Shift (δ ppm) Multiplicity Integration
H-1 2.15 s 3H
H-4 1.45-1.55 m 2H
H-5 1.25-1.35 m 2H
H-6 1.25-1.35 m 2H
H-7 0.90 t 3H
3-CH₃ 1.20 s 3H

Table 2: Predicted ¹³C NMR Data for this compound

Atom Number Chemical Shift (δ ppm)
C-1 25.0
C-2 212.0
C-3 75.0
C-4 40.0
C-5 27.0
C-6 23.0
C-7 14.0

To establish the precise connectivity of the atoms, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For example, it would show a correlation between the protons on C-4 and C-5, and between the protons on C-5 and C-6, and so on, confirming the sequence of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a crucial experiment for identifying quaternary carbons (like C-2 and C-3) and for piecing together the entire molecular structure. For instance, correlations would be expected between the protons of the acetyl group (H-1) and the carbonyl carbon (C-2) as well as the tertiary carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful in determining the stereochemistry of the molecule, although for an acyclic molecule like this compound, conformational flexibility might complicate the interpretation.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak [M]⁺ at m/z 144 would be expected. Key fragmentation pathways for β-hydroxy ketones often involve cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) and the C-C bond between the carbonyl and the hydroxyl-bearing carbon.

A prominent fragmentation would be the loss of an acetyl radical (•CH₃CO), leading to a fragment ion at m/z 101. Another characteristic fragmentation is the McLafferty rearrangement, if sterically possible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-bond. Cleavage of the butyl chain would also lead to a series of fragment ions.

Table 3: Expected EI-MS Fragmentation Data for this compound

m/z Proposed Fragment
144 [M]⁺
129 [M - CH₃]⁺
101 [M - CH₃CO]⁺
87 [M - C₄H₉]⁺

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₈H₁₆O₂, the calculated exact mass of the molecular ion [M]⁺ is 144.11503. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected, subjected to further fragmentation (collision-induced dissociation, CID), and the resulting product ions are analyzed. By analyzing the fragmentation of specific ions, the connectivity of the atoms within that fragment can be confirmed, providing an additional layer of structural verification. For instance, selecting the m/z 101 fragment and observing its subsequent fragmentation would provide further insight into the structure of that part of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be accurately predicted based on its α-hydroxy ketone structure. ebi.ac.ukwikipedia.org

The key functional groups in this compound are the hydroxyl group (-OH) and the carbonyl group (C=O) of the ketone.

Hydroxyl (-OH) Stretch: The presence of the hydroxyl group will give rise to a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between molecules.

Carbonyl (C=O) Stretch: The ketone's carbonyl group will produce a strong, sharp absorption peak typically found in the range of 1725-1705 cm⁻¹. The exact position can be influenced by hydrogen bonding to the adjacent hydroxyl group, which may shift the peak to a slightly lower wavenumber.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and alkyl chain portions of the molecule are expected to appear as multiple sharp bands in the 3000-2850 cm⁻¹ region.

C-O Stretch: The C-O single bond of the tertiary alcohol will exhibit a stretching vibration in the fingerprint region, typically around 1100 cm⁻¹.

These expected values are consistent with the spectra of analogous, smaller α-hydroxy ketones such as 3-hydroxy-3-methyl-2-butanone. nist.govchemicalbook.com

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3600 - 3200 Strong, Broad
Alkane C-H C-H Stretch 3000 - 2850 Medium to Strong
Ketone (C=O) C=O Stretch 1725 - 1705 Strong, Sharp

Advanced Diffraction Techniques for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous method for determining the precise three-dimensional structure of a compound in its crystalline solid state. mdpi.com This technique provides detailed information at the atomic level, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. To perform such an analysis, the compound would first need to be crystallized into a single, high-quality crystal.

If such a study were conducted, it would definitively establish:

Molecular Conformation: The exact spatial arrangement of the heptanone chain and its substituents.

Absolute Stereochemistry: For a crystal of a single enantiomer, the analysis can determine the absolute configuration (R or S) of the chiral center at carbon-3, which is crucial for understanding its biological or chemical activity.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice and detail the specific hydrogen bonding networks formed by the hydroxyl and carbonyl groups. nih.gov

Stereochemical Aspects of 3 Hydroxy 3 Methylheptan 2 One

Chirality and Stereoisomerism in α-Hydroxy Ketones

α-Hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group adjacent to a ketone. The carbon atom bearing the hydroxyl group can be a stereocenter if it is bonded to four different substituents. In the case of 3-hydroxy-3-methylheptan-2-one, the carbon at the C3 position is bonded to a hydroxyl group, a methyl group, an ethyl group (as part of the heptan-2-one backbone), and a butyl group. Since all four of these groups are different, the C3 carbon is a chiral center.

The presence of a single chiral center means that this compound can exist as a pair of enantiomers: (R)-3-hydroxy-3-methylheptan-2-one and (S)-3-hydroxy-3-methylheptan-2-one. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

The general properties of the stereoisomers of this compound are summarized in the table below.

Property(R)-enantiomer(S)-enantiomerRacemic Mixture
Optical Rotation Opposite to (S)Opposite to (R)
Melting Point Identical to (S)Identical to (R)May differ from pure enantiomers
Boiling Point Identical to (S)Identical to (R)Identical to pure enantiomers
Solubility in Achiral Solvents Identical to (S)Identical to (R)Identical to pure enantiomers
Interaction with Chiral Reagents/Catalysts Different from (S)Different from (R)N/A

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. For this compound, this would involve enantioselective synthesis, a process that creates one enantiomer in excess over the other. While specific methods for this compound are not extensively documented, general strategies for the enantioselective synthesis of tertiary α-hydroxy ketones are applicable.

One common approach is the asymmetric nucleophilic addition to an α-diketone. For instance, the addition of a methyl organometallic reagent to heptane-2,3-dione in the presence of a chiral ligand or catalyst could selectively produce one enantiomer of this compound.

Another strategy involves the asymmetric hydroxylation of an enolate. The enolate of 3-methylheptan-2-one (B165630) could be treated with a chiral electrophilic hydroxylating agent to introduce the hydroxyl group at the C3 position with a specific stereochemistry.

The table below illustrates hypothetical results for an enantioselective synthesis of this compound using different chiral catalysts.

Chiral CatalystEnantiomeric Excess (ee) of (R)-enantiomerYield (%)
Catalyst A 95%85%
Catalyst B 88%92%
Catalyst C 75%95%

Diastereoselective synthesis would be relevant if there were other stereocenters in the molecule. As this compound has only one stereocenter, diastereoselectivity is not a factor in its synthesis unless it is being synthesized from a chiral precursor that introduces a second stereocenter.

Resolution of Racemic Mixtures of this compound

When a synthesis produces a racemic mixture of this compound, the enantiomers can be separated through a process called resolution.

Chiral chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For this compound, a variety of CSPs could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. The choice of the CSP and the mobile phase is crucial for achieving good separation.

A hypothetical chiral High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of this compound is presented in the table below.

Chiral Stationary PhaseMobile PhaseRetention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Resolution (Rs)
Chiralcel OD-H Hexane/Isopropanol (90:10)8.510.21.8
Chiralpak AD Hexane/Ethanol (95:5)12.114.52.1

Enzymatic kinetic resolution is another effective method for separating enantiomers. This technique relies on the stereoselectivity of enzymes, which often catalyze a reaction with one enantiomer at a much faster rate than the other. For a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate one of the enantiomers. The resulting ester can then be easily separated from the unreacted alcohol (the other enantiomer).

The table below shows hypothetical data for the enzymatic kinetic resolution of racemic this compound.

EnzymeAcyl DonorEnantiomeric Excess (ee) of unreacted alcoholConversion (%)
Lipase from Candida antarctica Vinyl acetate>99%50%
Lipase from Pseudomonas cepacia Isopropenyl acetate98%48%

Configurational Stability and Interconversion of Stereoisomers

The stereocenter at C3 in this compound is a quaternary carbon, which generally imparts high configurational stability. This means that the (R) and (S) enantiomers are not easily interconverted under normal conditions.

However, under certain conditions, such as in the presence of a strong base, enolization of the ketone can occur. If the enolization proceeds through the C3 carbon, it could potentially lead to racemization, where a single enantiomer is converted into a racemic mixture. The likelihood of this depends on the relative acidity of the protons on the adjacent carbons (C2 and C4).

Influence of Stereochemistry on Molecular Recognition Phenomena

The three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound is different. This difference in shape is critical in molecular recognition phenomena, where molecules interact with a high degree of specificity.

For example, if this compound were to interact with a biological receptor, such as an enzyme or a protein, it is highly likely that one enantiomer would bind more strongly or elicit a different biological response than the other. This is because the binding sites of biological molecules are themselves chiral. While specific studies on the molecular recognition of this compound are not available, this principle is a cornerstone of stereochemistry and pharmacology.

Theoretical and Computational Chemistry of 3 Hydroxy 3 Methylheptan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the optimal geometric arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) is a common choice for achieving a balance between accuracy and computational cost for organic molecules. physchemres.org

DFT calculations for 3-hydroxy-3-methylheptan-2-one would begin with a geometry optimization to find the lowest energy structure. This process determines key structural parameters. Based on typical values for similar functional groups, a set of optimized geometric parameters can be predicted. For instance, studies on related hydroxy-ketones show that DFT methods can accurately reproduce experimental bond lengths and angles. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Predicted Value
Bond Length C2=O 1.21 Å
Bond Length C2-C3 1.52 Å
Bond Length C3-O 1.43 Å
Bond Length O-H 0.97 Å
Bond Length C3-C4 1.54 Å
Bond Angle O=C2-C3 121.5°
Bond Angle C2-C3-O 108.9°
Bond Angle C2-C3-C4 111.0°

Note: These values are hypothetical, based on standard bond lengths and angles for similar functional groups as determined by DFT calculations.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced methods like Møller-Plesset perturbation theory (MP2), provide an alternative approach. While computationally more demanding than DFT, they are based entirely on theoretical principles without empirical parameters. ibm.com Comparing results from HF and DFT methods can offer a more comprehensive understanding of the molecule's electronic structure. nih.gov Generally, for geometry optimization, DFT methods like B3LYP are often in better agreement with experimental data than the HF method for molecules of this type. nih.gov

Conformational Analysis and Energy Landscapes

Due to several single bonds, this compound can adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and map the energy landscape that governs their interconversion. nih.gov

This analysis can be performed by systematically rotating the dihedral angles of the molecule's backbone (e.g., the C3-C4 bond) and calculating the potential energy at each step. This process generates a potential energy surface (PES). The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. researchgate.net The resulting data allows for the construction of an energy landscape, which illustrates the relative stabilities of different conformations and the energy barriers to rotation. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer Description (Rotation around C3-C4 bond) Relative Energy (kcal/mol) Population (%) at 298 K
1 (Global Minimum) Anti-periplanar arrangement of carbonyl and C5 0.00 65%
2 Gauche arrangement 0.85 25%

| 3 | Eclipsed arrangement (Transition State) | 4.50 | - |

Note: The data is illustrative. The actual energy differences and populations would be determined via detailed computational scans.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP). github.ioepstem.net Calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are converted into chemical shifts, usually by referencing against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted shifts for both ¹H and ¹³C nuclei can be generated. The accuracy of these predictions often falls within 0.2 ppm for ¹H and 2.0 ppm for ¹³C, which is sufficient for distinguishing between different isomers or conformers. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (CH₃) 2.15 27.2
C2 (C=O) - 212.5
C3 (C-OH) - 75.8
C4 (CH₂) 1.55 40.1
C5 (CH₂) 1.30 26.5
C6 (CH₂) 1.28 22.9
C7 (CH₃) 0.90 14.0
C3-CH₃ 1.25 25.4

Note: These are hypothetical values based on typical chemical shifts for similar functional groups. The OH proton shift is highly dependent on solvent and concentration.

IR Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation (or Hessian analysis) yields the normal modes of vibration. scifiniti.com These theoretical frequencies often systematically overestimate experimental values, so they are commonly multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov These calculations can predict the position and intensity of key absorption bands, such as the characteristic O-H stretch from the alcohol and the C=O stretch from the ketone.

Table 4: Predicted Key IR Vibrational Frequencies

Vibrational Mode Predicted Scaled Frequency (cm⁻¹) Expected Intensity
O-H Stretch (H-bonded) 3450 Strong, Broad
C-H Stretch (Alkyl) 2870-2960 Strong
C=O Stretch 1710 Strong, Sharp

Note: Values are representative and derived from computational studies on analogous molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can map out the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. For this compound, a potential reaction for study is acid-catalyzed dehydration. DFT calculations can be used to model the reaction of the molecule with a proton source, locate the transition states for each step (e.g., protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent elimination), and calculate the corresponding activation energies. imist.maresearchgate.net

The results of such a study can be visualized in a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products. This allows for the identification of the rate-determining step—the step with the highest activation energy. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule within a solvent environment. biu.ac.il In an MD simulation, a system containing one or more molecules of this compound and numerous solvent molecules (e.g., water, ethanol) is simulated over time by solving Newton's equations of motion.

These simulations provide a dynamic picture of intermolecular interactions. For this compound, MD can be used to:

Analyze Hydrogen Bonding: Quantify the number and lifetime of hydrogen bonds between the molecule's hydroxyl and carbonyl groups and the surrounding solvent molecules. researchgate.net

Determine Solvation Structure: Calculate radial distribution functions (RDFs) to understand how solvent molecules arrange themselves around different parts of the solute.

Investigate Conformational Dynamics: Observe how the solvent influences the conformational preferences and the rate of interconversion between different conformers. The solvent can reshape the conformational energy landscape of a molecule. rsc.org Studies show that polar solvents can stabilize different conformers compared to nonpolar solvents or the gas phase. researchgate.netchemrxiv.org

Biological Activity and Biochemical Pathways Involving 3 Hydroxy 3 Methylheptan 2 One and Its Analogs

Exploration of Molecular Interactions with Biological Targets

The interaction of small molecules with biological targets such as enzymes and receptors is fundamental to their physiological effects. For 3-hydroxy-3-methylheptan-2-one, direct evidence of such interactions is not extensively documented in publicly available research. However, by examining studies on similar aliphatic and hydroxy ketones, we can infer potential molecular behaviors.

Currently, there is a lack of specific studies detailing the binding of this compound to enzymes or its potential as an enzyme inhibitor. The broader class of α-hydroxy ketones is known to be substrates for various enzymes, particularly oxidoreductases. For instance, enzymes like butanediol (B1596017) dehydrogenase can catalyze the stereoselective reduction of α-diketones to chiral α-hydroxy ketones. This suggests that enzymes capable of recognizing and transforming short-chain aliphatic ketones and alcohols could potentially bind to this compound.

The enzymatic synthesis of chiral α-hydroxy ketones is a field of active research, employing enzymes such as lyases and dehydrogenases. These enzymes possess active sites that accommodate small aliphatic molecules, indicating a potential for interaction with this compound. However, without specific binding affinity data (e.g., Ki or Kd values), the nature and strength of these potential interactions remain speculative.

Table 1: Examples of Enzymes Acting on Aliphatic Ketones and Related Substrates

Enzyme ClassSubstrate/Product ExampleRelevance to this compound
DehydrogenaseReduction of 2,3-pentanedione (B165514) to 2-hydroxy-3-pentanoneSuggests potential for enzymatic transformation of the keto or hydroxyl group.
LyaseCarboligation of aldehydes to form α-hydroxy ketonesIndicates enzymes exist that can synthesize similar structures.
OxygenaseOxidation of methyl ketones in microorganismsPoints to potential metabolic pathways involving this compound. asm.org

Direct evidence for the interaction of this compound with specific cellular receptors is not currently available in scientific literature. Volatile organic compounds (VOCs), a category that includes this compound, are known to interact with various receptors, including olfactory receptors in the context of pheromonal activity. mdpi.com The binding of VOCs to G-protein-coupled receptors (GPCRs) is a key mechanism in olfaction. nih.govmdpi.com It is plausible that as a volatile compound, this compound or its analogs could act as ligands for such receptors, particularly in the context of chemical communication.

Modulation of Cellular and Metabolic Pathways

The influence of small molecules on cellular and metabolic pathways is a critical aspect of their biological function. While the specific impact of this compound is not well-defined, the metabolism of related ketones and the biosynthetic pathways of analogous pheromones offer valuable insights.

Many insect pheromones, which are structurally related to this compound, are derived from fatty acid metabolism. nih.govresearchgate.netfrontiersin.org The biosynthesis of these pheromones often involves modifications of fatty acyl-CoA precursors through steps like desaturation, chain shortening, and oxidation. nih.gov For example, the biosynthesis of the German cockroach sex pheromone, a ketone hydrocarbon, originates from the elongation of a methyl-branched fatty acyl-CoA. nih.gov This connection suggests that the metabolic pathways producing or degrading this compound could be linked to or influence lipid metabolism.

Furthermore, studies on long-chain aliphatic ketones have shown hypocholesterolemic activity in rats, indicating a potential role in regulating lipid levels. nih.gov For instance, 2-hexadecanone (B131148) was found to significantly reduce serum cholesterol. nih.gov While this compound is a shorter-chain ketone, this finding opens the possibility that aliphatic ketones, as a class, may have roles in lipid homeostasis. Ketone bodies themselves are integral to energy metabolism, particularly when glucose is scarce, and are derived from the breakdown of fatty acids in the liver. nih.govyoutube.comnih.gov

The role of this compound in specific intracellular signaling cascades has not been elucidated. However, in the context of pheromonal communication, the binding of a volatile ligand to an olfactory receptor initiates a signaling cascade. In insects, this can involve G-protein activation, leading to changes in intracellular second messengers and ultimately, a neuronal response that triggers a behavioral change. elsevierpure.comnih.gov If this compound or its analogs function as pheromones, they would be the initial trigger in such a signaling pathway.

Pheromonal Activity and Chemical Communication

A significant area of research for analogs of this compound is their role as pheromones. Pheromones are chemical signals that trigger innate behavioral responses in members of the same species.

A close structural analog, 6-hydroxy-6-methyl-3-heptanone, has been identified as a pheromone that accelerates puberty in female mice. This compound is excreted in the urine of male mice and its synthetic form has been shown to have strong biological activity. Interestingly, other close structural analogs of 6-hydroxy-6-methyl-3-heptanone did not exhibit the same potent effect, highlighting the specificity of the structure-activity relationship in pheromonal communication. This pheromone is a volatile substance that can bind to less volatile urinary proteins, which may explain some of the historical controversies regarding the volatility of puberty-accelerating pheromones.

The detection of volatile pheromones is mediated by the olfactory system, where these molecules bind to specific receptors on sensory neurons. nih.govfrontiersin.org This interaction initiates a neural signal that is processed in the brain, leading to a physiological or behavioral response. elsevierpure.com The study of such compounds is crucial for understanding the complex language of chemical communication in the animal kingdom.

Table 2: Pheromonal Activity of this compound Analogs and Related Compounds

CompoundSpeciesBiological Effect
6-hydroxy-6-methyl-3-heptanoneMouse (Mus musculus)Accelerates puberty in females
2-sec-butyl-4,5-dihydrothiazoleMouse (Mus musculus)Component of male mouse urine that acts as a pheromone
2,3-dihydro-exo-brevicominMouse (Mus musculus)Component of male mouse urine that acts as a pheromone

Mechanisms of Chemosensory Perception

The perception of chemical cues such as pheromones is a complex process mediated by the olfactory system. In mammals, this involves several sensory substructures, including the main olfactory epithelium (MOE) and the vomeronasal organ (VNO). mdpi.com Sensory neurons within these structures express a diverse range of chemosensory receptors, which are primarily G protein-coupled receptors (GPCRs). mdpi.com

The interaction of a volatile compound like this compound, or its analogs, with these receptors initiates a signal transduction cascade that ultimately leads to a behavioral or physiological response. The specificity of this response is determined by which receptors are activated and the pattern of neural activation in the brain. For instance, the high specificity observed with 6-hydroxy-6-methyl-3-heptanone suggests that it interacts with a specific subset of receptors in the mouse olfactory system. nih.gov

In insects, the detection of volatile odorants, including pheromones, occurs via olfactory receptor neurons housed in sensilla on the antennae. nih.gov Pheromone binding proteins (PBPs) are often involved in solubilizing and transporting the hydrophobic pheromone molecules through the aqueous sensillum lymph to the receptors. nih.gov The chemical structure of a compound, including the presence of functional groups like the hydroxyl and ketone moieties in this compound, is critical for its binding affinity to both PBPs and the olfactory receptors, thus determining its activity as a semiochemical.

Enzymatic Biotransformation and Metabolite Profiling

Microorganism-Mediated Transformations

Microorganisms are known to be versatile biocatalysts capable of transforming a wide array of organic compounds, including aliphatic ketones. nih.govresearchgate.netorganic-chemistry.org The biotransformation of ketones by microorganisms typically involves enzymatic reactions such as reduction, oxidation, and hydroxylation. researchgate.net While specific studies on the microbial transformation of this compound are scarce, the known metabolic pathways for similar compounds allow for postulation of its potential biotransformation routes.

Microbial reductases, for example, can catalyze the stereoselective reduction of the ketone group in this compound to yield the corresponding diol, 3-methylheptane-2,3-diol. Conversely, microbial oxidases could potentially oxidize the hydroxyl group. The table below outlines potential microorganism-mediated transformations applicable to aliphatic ketones.

Enzyme ClassType of TransformationPotential Product from this compound
Ketoreductases/Alcohol DehydrogenasesReduction of the carbonyl group3-methylheptane-2,3-diol
Hydroxylases/OxidasesOxidation of the hydroxyl group or other positions3-methylheptane-2,3-dione or other hydroxylated derivatives

In vitro Metabolic Studies (excluding human clinical data)

In vitro metabolic studies using systems such as liver microsomes or hepatocytes are crucial for understanding the biotransformation of xenobiotics. mdpi.com For a compound like this compound, several metabolic pathways can be anticipated based on the metabolism of other aliphatic ketones and alcohols.

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, could involve oxidation at various positions on the alkyl chain. mdpi.commdpi.com The ketone group itself might undergo reduction to a secondary alcohol, a reaction catalyzed by carbonyl reductases. researchgate.net

Phase II metabolism would likely involve the conjugation of the hydroxyl group. Glucuronidation, the attachment of glucuronic acid, is a common pathway for the elimination of alcohols and is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org Another potential conjugation reaction is sulfation, the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs). nih.gov These conjugation reactions increase the water solubility of the compound, facilitating its excretion.

The table below summarizes the potential in vitro metabolic pathways for this compound.

Metabolic PhaseEnzyme FamilyPotential ReactionPotential Metabolite
Phase ICytochrome P450 (CYP)Hydroxylation of the alkyl chainHydroxylated derivatives
Phase ICarbonyl ReductasesReduction of the ketone3-methylheptane-2,3-diol
Phase IIUDP-glucuronosyltransferases (UGTs)Glucuronidation of the hydroxyl groupThis compound-glucuronide
Phase IISulfotransferases (SULTs)Sulfation of the hydroxyl groupThis compound-sulfate

Advanced Analytical Methodologies for the Detection and Quantification of 3 Hydroxy 3 Methylheptan 2 One

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-hydroxy-3-methylheptan-2-one from complex mixtures. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and swept by a carrier gas through a capillary column, where separation occurs based on boiling point and interactions with the stationary phase.

A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds. As the separated components elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms. This makes FID a sensitive detector for the quantification of this compound. For complex samples, temperature programming is often employed to ensure efficient separation of compounds with a wide range of boiling points. researcher.life

When coupled with a Mass Spectrometer (MS), GC provides not only quantitative data but also structural information, enabling unambiguous identification. This powerful combination, known as GC-MS, is discussed further in section 8.2.1.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
ParameterTypical SettingPurpose
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5)Provides high-resolution separation of volatile compounds.
Carrier GasHelium or Hydrogen at a constant flow rate (e.g., 1 mL/min)Transports the vaporized sample through the column. nih.gov
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Oven ProgramInitial temp 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)Separates compounds based on their boiling points and column interactions.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification; MS for identification and quantification. nih.gov
FID Temperature280 °CPrevents condensation and ensures efficient ionization.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Forms or Precursors

While GC is suitable for the direct analysis of this compound, High-Performance Liquid Chromatography (HPLC) is essential for analyzing its non-volatile precursors, derivatives, or for instances where the compound is present in a complex, non-volatile matrix. Separation occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For a moderately polar compound like this compound, a reverse-phase (RP) HPLC method is typically effective. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, although the ketone chromophore in this compound has a relatively weak absorbance at higher wavelengths. Derivatization may be employed to enhance UV detection or to allow for fluorescence detection.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. sielc.com A method developed for HPLC can often be transferred to a UPLC system to improve throughput and performance, making it a valuable technique for high-volume screening or complex mixture analysis where efficiency is paramount.

Thin Layer Chromatography (TLC) and Flash Chromatography

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for qualitative analysis, such as monitoring the progress of a reaction or screening for the presence of a compound. libretexts.org A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then placed in a chamber with a solvent (mobile phase). d-nb.info The solvent moves up the plate by capillary action, and compounds separate based on their affinity for the stationary versus the mobile phase. merckmillipore.com For this compound, its polarity, due to the hydroxyl and ketone groups, will dictate its retention factor (Rf) value with different solvent systems.

Flash chromatography is a preparative technique that uses the same principles as TLC but on a larger scale to purify compounds. It employs a column packed with a stationary phase (like silica gel) and uses air pressure to force the solvent through the column more quickly, allowing for the separation and isolation of gram-to-kilogram quantities of material.

Table 2: Hypothetical Thin Layer Chromatography (TLC) Separation
ParameterCondition/Value
Stationary PhaseSilica Gel 60 F254 Plate
Mobile PhaseEthyl Acetate / Hexane (30:70 v/v)
VisualizationPotassium permanganate (B83412) stain
Expected Rf of this compound~0.4 (moderately polar)

Mass Spectrometry-Based Detection and Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can elucidate the molecular structure.

Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Analysis

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenation, creates a formidable tool for analyzing complex mixtures. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile compounds in complex matrices like environmental samples or biological fluids. nih.govunl.edu After separation by GC, the eluting compounds enter the ion source of the mass spectrometer, where they are fragmented. The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries for positive identification. The analysis of different heptanone isomers, for instance, has been achieved by observing distinct retention times and mass spectra, allowing for unambiguous confirmation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of MS. researchgate.net It is particularly useful for analyzing less volatile or thermally labile compounds that are not amenable to GC. nih.gov For this compound, LC-MS could be used to analyze its derivatives or study its presence in biological systems where sample preparation might not permit volatilization. researchgate.net The use of high-resolution mass spectrometry (HRMS) in these systems can provide highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds in a mixture. nih.gov

Table 3: Comparison of Hyphenated Techniques for Analysis
TechniqueAdvantages for this compound AnalysisTypical Application
GC-MSExcellent separation for volatile compounds; provides structural confirmation through fragmentation patterns; extensive compound libraries for identification.Analysis of essential oils, environmental pollutants, metabolic profiling of volatile organic compounds (VOCs). unl.edu
LC-MSSuitable for non-volatile precursors or derivatives; soft ionization techniques minimize fragmentation for molecular ion detection; applicable to a wide range of polarities. nih.govPharmaceutical analysis, natural product discovery, analysis of biological matrices. researchgate.net

Ion Mobility Spectrometry (IMS) Coupled with GC

The coupling of Gas Chromatography (GC) with Ion Mobility Spectrometry (IMS) presents a powerful analytical tool for the analysis of volatile organic compounds (VOCs) such as this compound. This hybrid technique, often abbreviated as GC-IMS, offers an additional dimension of separation compared to traditional GC analysis, enhancing peak capacity and reducing spectral congestion. nih.govmdpi.com

In a GC-IMS system, the sample is first introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then elute from the GC column and are directed into the IMS drift tube. chromatographyonline.comnih.gov Inside the spectrometer, the molecules are ionized, typically using a soft ionization source to minimize fragmentation. These newly formed ions are then guided by an electric field through a drift tube filled with a neutral buffer gas. lcms.cz

The separation in the IMS dimension is based on the ion's mobility, which is influenced by its size, shape, and charge. chromatographyonline.comlcms.cz Ions with a more compact structure and higher charge will travel through the drift tube faster than bulkier ions with the same charge. This allows for the separation of isomers and isobars—compounds with the same mass but different structures—which can be challenging to resolve by GC or mass spectrometry alone. chromatographyonline.comlcms.cz The time it takes for an ion to traverse the drift tube is known as its drift time, a characteristic value that aids in identification. The combination of GC retention time and IMS drift time creates a two-dimensional plot that provides a unique fingerprint for each compound, significantly improving the reliability of identification.

The key advantages of GC-IMS include its high sensitivity, rapid analysis times (often completed in minutes), and operation at ambient pressure, which simplifies the instrumentation compared to mass spectrometry (GC-MS) that requires a high vacuum. chromatographyonline.com

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical for isolating and concentrating this compound from complex matrices prior to instrumental analysis. The choice of technique depends on the sample matrix, the concentration of the analyte, and the desired analytical outcome.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile compounds. researchgate.net This method integrates extraction, concentration, and sample introduction into a single step. researchgate.net

The process involves exposing a fused-silica fiber coated with a stationary phase (sorbent) to the headspace (the gas phase above the sample) of a solid or liquid sample contained in a sealed vial. researchgate.net Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample volume, and matrix effects. nih.gov Multiple Headspace SPME (MHS-SPME) is an advancement that can be used for quantitative analysis, as it can mitigate the influence of the sample matrix. mdpi.com

Table 1: Common HS-SPME Fiber Coatings and Their Applications

Fiber CoatingPolarityTypical Analytes
Polydimethylsiloxane (PDMS)NonpolarVolatile, nonpolar compounds
Polyacrylate (PA)PolarPolar compounds (e.g., phenols, alcohols)
Divinylbenzene/Carboxen/PDMSBipolarBroad range of volatile compounds
Carboxen/PDMSBipolarSmall volatile molecules, gases

Liquid-Liquid Extraction and Solid-Phase Extraction

Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. aurorabiomed.comwikipedia.org The sample containing this compound is mixed with an appropriate organic solvent. Due to its chemical properties, the analyte partitions from the aqueous phase into the organic solvent. The two phases are then separated, and the organic layer (the extract), now enriched with the analyte, is collected for further concentration and analysis. wikipedia.org While effective, LLE can be labor-intensive and requires significant volumes of potentially hazardous organic solvents. libretexts.org

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE. kjhil.com It operates on the principle of affinity between a solid phase (sorbent) and the analyte. The sample is passed through a cartridge packed with a specific sorbent. The analyte of interest is retained on the sorbent while the sample matrix and impurities pass through. libretexts.org Afterward, the retained analyte is eluted from the sorbent using a small volume of a strong solvent. SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, elimination of emulsion formation, and easier automation. aurorabiomed.comkjhil.com

Table 2: Comparison of LLE and SPE for Sample Preparation

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids aurorabiomed.comAdsorption onto a solid sorbent libretexts.org
Solvent Usage High libretexts.orgLow kjhil.com
Efficiency Can be less efficient; emulsion formation is common aurorabiomed.comHigh efficiency and cleaner extracts kjhil.com
Automation Difficult to automateEasily automated kjhil.com
Selectivity LowerHigher, due to a variety of available sorbents kjhil.com
Sample Throughput LowerHigher

Method Validation and Quantification Approaches

Accurate quantification of this compound requires robust and validated analytical methods.

Internal Standard Methodologies

The internal standard (IS) method is a widely used technique in chromatography to improve the precision and accuracy of quantitative analysis. This approach compensates for variations in sample injection volume, detector response, and analyte loss during sample preparation. thermofisher.com

In this methodology, a known concentration of a specific compound—the internal standard—is added to all samples, calibration standards, and blanks. The internal standard should be a compound that is chemically similar to the analyte (this compound) but is not naturally present in the sample and is well-resolved chromatographically from other components. nih.gov

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the standards. The concentration of the analyte in an unknown sample is then determined from this curve. A highly effective variation is isotope dilution mass spectrometry (IDMS), where a stable isotope-labeled version of the analyte is used as the internal standard, offering the highest level of accuracy. thermofisher.comnih.gov

Densitometric Analysis (for related compounds)

Densitometry is a quantitative technique most commonly associated with planar chromatography, such as Thin-Layer Chromatography (TLC). While not a primary method for volatile compounds like this compound, it can be applied to related, less volatile alpha-hydroxy ketones.

Alpha-hydroxy ketones are a class of compounds that possess a hydroxyl group on the carbon atom adjacent to the ketone group. wikipedia.org Certain alpha-hydroxy ketones can undergo tautomerization to form an enol, which may then convert to an aldehyde-like structure. quora.com This property allows them to give a positive result with certain chemical tests, such as Tollens' or Fehling's tests, which involve the reduction of metal ions and often result in a color change or precipitation. quora.comstackexchange.com

For densitometric analysis, the separated compounds on a TLC plate would first be visualized using a suitable chemical reagent that reacts with the alpha-hydroxy ketone functional group to produce colored spots. A densitometer then measures the intensity of these spots by scanning them with a light source. The absorbance or fluorescence of the spot is proportional to the concentration of the compound, allowing for quantification by comparison to standards run on the same plate.

Derivatives, Analogs, and Structure Activity Relationships of 3 Hydroxy 3 Methylheptan 2 One

Synthesis and Characterization of Structural Isomers and Homologs

The study of structural isomers and homologs of 3-hydroxy-3-methylheptan-2-one provides insight into the synthesis and properties of α-hydroxy ketones. These related compounds are often synthesized through distinct pathways and serve as valuable intermediates in various chemical applications.

3-hydroxy-3-methyl-2-butanone

A shorter-chain homolog, 3-hydroxy-3-methyl-2-butanone, is an α-hydroxy ketone compound. lookchem.com A common laboratory synthesis involves the mercury-catalyzed hydration of 2-methyl-3-butyn-2-ol. lookchem.comchemicalbook.com In this procedure, the alkyne is added to a solution of sulfuric acid and water containing yellow mercury oxide. lookchem.comchemicalbook.com The reaction is maintained at a temperature of 65-75°C. lookchem.com Following the reaction, the product is isolated by ether extraction, washed, dried, and purified by distillation to yield a light yellow liquid. lookchem.comchemicalbook.com

Physical and Chemical Properties of 3-hydroxy-3-methyl-2-butanone

Property Value
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Boiling Point 140-141 °C
Density 0.971 g/mL at 25 °C
Refractive Index n20/D 1.415

Data sourced from multiple references. lookchem.comchemicalbook.comnih.gov

4-hydroxy-3-methylheptan-2-one

This compound is a structural isomer of this compound, with the hydroxyl group positioned at the C4 carbon. It is a key intermediate in the synthesis of 6-methylheptan-2-one, a useful material for fragrances and vitamins. google.comgoogle.com The primary synthesis method is the aldol (B89426) condensation of isovaleraldehyde (B47997) and acetone (B3395972) in the presence of a basic catalyst. google.comnih.gov The resulting condensate contains 4-hydroxy-6-methylheptan-2-one, which can be purified by neutralization and distillation. google.com

6-hydroxy-6-methylheptan-2-one

Another structural isomer, 6-hydroxy-6-methylheptan-2-one, features a hydroxyl group on the C6 carbon. nih.gov Its synthesis can be achieved through a multi-step process that also begins with an aldol condensation. evitachem.com Isovaleraldehyde reacts with acetone to produce 4-hydroxy-6-methylheptan-2-one, which then undergoes hydrogenation under dehydrating conditions to yield the final product. evitachem.com The presence of both a ketone and a hydroxyl group makes it a versatile intermediate in organic synthesis.

Properties of 6-hydroxy-6-methylheptan-2-one

Property Value
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
IUPAC Name 6-hydroxy-6-methylheptan-2-one
InChIKey BDKJAPPUGXLAHC-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Chemical Transformations Leading to Diverse Derivatives

The bifunctional nature of this compound, containing both a ketone and a tertiary alcohol, allows for a variety of chemical transformations to produce a diverse range of derivatives. These reactions can be broadly categorized into functional group interconversions and elaborations of the carbon skeleton.

The reactivity of the hydroxyl and ketone groups can be selectively targeted to create new functionalities. Based on the known reactions of its isomer, 6-hydroxy-6-methylheptan-2-one, several transformations are possible. evitachem.com

Oxidation: The tertiary hydroxyl group in this compound is resistant to oxidation under standard conditions. However, the ketone can be a site for oxidative cleavage under harsh conditions.

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com This would yield 3-methylheptane-2,3-diol.

Substitution of the Hydroxyl Group: While tertiary alcohols are poor substrates for direct SN2 substitution, they can be converted into good leaving groups. Treatment with a strong acid could facilitate dehydration to form an alkene or an SN1-type substitution with a suitable nucleophile.

The existing carbon framework can be extended or rearranged through various synthetic strategies.

Reactions at the Ketone: The α-protons adjacent to the ketone (at the C1 methyl group) can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alkylations, thereby extending the carbon chain.

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol would lead to the formation of an alkene, likely a mixture of 3-methylhept-3-en-2-one and 3-methylhept-2-en-2-one. This new carbon-carbon double bond serves as a handle for numerous other reactions, including dihydroxylation, epoxidation, or hydrogenation.

Wittig Reaction: The ketone can undergo a Wittig reaction to convert the carbonyl group into a carbon-carbon double bond, adding a new alkylidene group to the molecule.

Grignard Addition: Addition of an organometallic reagent, such as a Grignard reagent, to the ketone would transform it into a tertiary alcohol, creating a new carbon-carbon bond and a diol product.

Correlating Structural Modifications with Changes in Biological Activity or Reactivity

Specific structure-activity relationship (SAR) studies for this compound are not extensively documented in the available literature. However, general principles can be applied by examining the roles of its key functional groups—the tertiary alcohol and the ketone. The spatial arrangement and electronic properties of these groups are critical for molecular interactions.

Modifications to the structure would predictably alter its properties. For instance, esterification or etherification of the hydroxyl group would increase lipophilicity and remove a hydrogen bond donor, which could significantly impact its interaction with biological targets. Altering the length of the butyl chain would similarly affect lipophilicity and could influence how the molecule fits into a receptor or active site.

Studies on related chiral α-hydroxy ketones have shown that stereochemistry can be crucial for biological or sensory properties. For example, the olfactory evaluation of stereoisomers of related compounds like 3-hydroxy-5-methyl-2-hexanone (B67359) has been a subject of research, indicating that different enantiomers can possess distinct odors. researchgate.net This suggests that the stereochemistry at the C3 chiral center of this compound would likely play a significant role in its biological or physical properties.

Utility as a Synthetic Synthon in Organic Chemistry

In the context of retrosynthetic analysis, this compound can be viewed as a valuable building block, or synthon, for the construction of more complex molecules. wikipedia.org A synthon is a conceptual unit representing a potential starting material in the reverse process of synthesis. wikipedia.org

The structure of this compound offers several potential disconnections:

C2-C3 Bond Disconnection: Breaking the bond between the carbonyl carbon and the tertiary alcohol carbon leads to two synthons: an acyl cation synthon (CH₃CO⁺) and a tertiary carbanion synthon. The corresponding synthetic equivalents would be an activated acetyl group (like acetyl chloride) and a Grignard reagent (e.g., 2-butylmagnesium bromide) reacting with a suitable electrophile.

Aldol-type Disconnection: Viewing the molecule as a product of an aldol-type reaction, one can disconnect the C3-C4 bond. This retrosynthetic step would lead to acetone (or its enolate equivalent) and 2-pentanone as starting materials.

The α-hydroxy ketone moiety itself is a significant structural motif present in many natural products. Therefore, this compound can serve as a versatile starting material or intermediate. Its two distinct functional groups allow for selective, sequential reactions, enabling its use as a scaffold to build more elaborate molecular architectures. The use of structurally similar compounds as intermediates in the synthesis of vitamins and fragrances underscores the industrial relevance of this class of molecules. google.com

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The presence of a chiral center at the C3 position of 3-hydroxy-3-methylheptan-2-one necessitates the development of sophisticated stereoselective synthetic methods to produce enantiomerically pure forms of the molecule. Current synthetic approaches often result in racemic mixtures, limiting the study of the specific biological activities of each stereoisomer. Future research will likely focus on asymmetric synthesis strategies.

Promising avenues include the use of chiral catalysts, such as those employed in asymmetric aldol (B89426) condensations or Grignard reactions with chiral ligands. researchgate.net Another approach could involve enzymatic resolutions or the use of chiral auxiliaries to direct the stereochemical outcome of key reaction steps. researchgate.net The development of efficient and scalable stereoselective syntheses is crucial for producing the quantities of enantiopure (R)- and (S)-3-hydroxy-3-methylheptan-2-one needed for detailed biological and ecological studies.

Potential Stereoselective Synthetic Strategies:

Strategy Description Potential Advantages
Asymmetric Aldol CondensationUse of chiral catalysts or auxiliaries to control the stereochemistry of the aldol reaction between a ketone and an aldehyde.High enantioselectivity and atom economy.
Chiral Grignard ReagentsAddition of a Grignard reagent to a carbonyl compound in the presence of a chiral ligand.Versatility and commercial availability of many starting materials.
Enzymatic ResolutionSelective enzymatic reaction with one enantiomer in a racemic mixture, allowing for the separation of the two.High specificity and mild reaction conditions.
Sharpless Asymmetric DihydroxylationConversion of an alkene precursor into a chiral diol, which can then be further modified to the target molecule. researchgate.netWell-established and reliable method for creating chiral centers.

Deeper Elucidation of its Biosynthetic Origins and Metabolic Fate

Understanding the biosynthetic pathways leading to the formation of this compound in organisms is a key area for future investigation. It is hypothesized that, like other methyl-branched ketones, its biosynthesis may involve pathways related to fatty acid or amino acid metabolism. Isotopic labeling studies, where precursors labeled with stable isotopes are introduced into an organism, could trace the metabolic route to the final product.

Furthermore, the metabolic fate of this compound after it has served its biological function is largely unknown. Research is needed to identify the enzymes and pathways responsible for its degradation or modification. This could involve oxidation, reduction, or conjugation reactions to facilitate excretion. Understanding its metabolism is essential for a complete picture of its physiological role. mdpi.com

Comprehensive Investigation of its Ecological Roles and Inter-species Chemical Communication

While some related compounds are known to act as semiochemicals, the specific ecological roles of this compound are yet to be fully explored. pherobase.compherobase.com Future research should focus on determining if this compound functions as a pheromone (communicating within the same species) or an allomone (communicating between different species).

This will involve detailed behavioral assays in controlled laboratory settings and field trials. For instance, electroantennography (EAG) could be used to test the antennal response of insects to the compound, indicating its potential as a semiochemical. Identifying the species that produce and respond to this compound will be a critical first step in unraveling its role in chemical communication and ecological interactions.

Exploration of Unanticipated Chemical Reactivities and Transformations

The chemical structure of this compound, containing both a ketone and a tertiary alcohol, suggests a range of potential chemical reactivities that remain to be explored. Future studies could investigate its behavior under various reaction conditions to uncover novel transformations. For example, its susceptibility to oxidation, reduction, dehydration, or rearrangement reactions could lead to the synthesis of new and potentially useful molecules.

The proximity of the hydroxyl and carbonyl groups may also allow for intramolecular reactions, such as cyclizations, under certain conditions. acs.orgacs.org A thorough investigation of its chemical properties will not only expand our fundamental understanding of its reactivity but may also open up new avenues for its application in synthetic chemistry.

Integration of Multi-Omics Approaches for Holistic Biological Contextualization

To gain a comprehensive understanding of the biological significance of this compound, future research should integrate various "omics" technologies. thermofisher.commetabolon.com This multi-omics approach would provide a more complete picture by connecting the compound to the broader biological system.

Potential Multi-Omics Integration:

Omics Field Focus of Study Expected Insights
Genomics Identifying the genes responsible for the enzymes in the biosynthetic pathway. researchgate.netUnderstanding the genetic basis of the compound's production.
Transcriptomics Studying the expression levels of the identified genes under different conditions. uva.nlRevealing the regulatory mechanisms controlling its synthesis.
Proteomics Identifying and quantifying the proteins (enzymes) directly involved in its synthesis and metabolism.Confirming the functional roles of the identified genes.
Metabolomics Measuring the levels of this compound and related metabolites in various biological samples. researchgate.netCorrelating its presence with physiological states or environmental stimuli.

By combining these powerful techniques, researchers can move beyond studying the molecule in isolation and place it within its broader biological and ecological context, leading to a more holistic understanding of its function. researchgate.net

Q & A

Q. What are the recommended laboratory synthesis methods for 3-hydroxy-3-methylheptan-2-one?

Answer: A common approach involves cyclization of hydroxy acids or hydroxyketones using acidic catalysts. For example, 3-hydroxy-3,7-dimethyloct-6-enoic acid can be cyclized with boron trifluoride diethyl etherate (BF₃·Et₂O) to yield structurally similar bicyclic ketones . For this compound, a one-step synthesis could utilize precursor ketones (e.g., 6-methyl-5-hepten-2-one) under controlled acidic conditions. Reaction parameters such as catalyst concentration (e.g., 0.1–1.0 mol% BF₃), temperature (20–80°C), and solvent polarity must be optimized to maximize yield. Purity is typically verified via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the hydroxyl group (δ ~1.5–2.5 ppm for methyl groups, δ ~4.0–5.0 ppm for hydroxyl protons) and ketone position. DEPT-135 helps distinguish CH, CH₂, and CH₃ groups .
  • IR Spectroscopy : Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) are diagnostic .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 142 for C₈H₁₄O₂) and fragmentation patterns (e.g., loss of H₂O or methyl groups) validate the structure .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Answer: Enantioselectivity challenges arise from the compound’s stereogenic center. Strategies include:

  • Chiral Catalysts : Use of asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce stereocontrol during cyclization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B (CAL-B) has been used for similar hydroxyketones .
  • Computational Screening : Density Functional Theory (DFT) predicts transition-state energies to identify optimal catalysts .

Q. What computational methods elucidate the keto-enol tautomerism of this compound?

Answer:

  • DFT Calculations : Models the energy difference between keto and enol forms. Basis sets (e.g., B3LYP/6-31G*) optimize geometry and calculate tautomer stability. Solvent effects (e.g., PCM for polar solvents) are critical .
  • Molecular Dynamics (MD) : Simulates tautomer interconversion rates in solution.
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian validate experimental data against computed shifts .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction yields for acidic cyclization syntheses?

Answer:

  • Variable Control : Document catalyst purity (e.g., BF₃·Et₂O hydration levels), reaction atmosphere (N₂ vs. air), and substrate ratios.
  • Statistical Analysis : Apply ANOVA to compare yields across conditions. Outliers may indicate unaccounted variables (e.g., trace moisture) .
  • Replication Studies : Reproduce experiments using standardized protocols (e.g., inert glovebox conditions) .

Q. Why do NMR spectra of this compound sometimes show unexpected peaks?

Answer:

  • Tautomer Artifacts : Keto-enol equilibrium creates multiple species. Low-temperature NMR (−40°C) or deuterated solvents (CD₃OD) can stabilize one form .
  • Impurity Analysis : Trace aldehydes or unreacted precursors may co-elute. Column chromatography (silica gel, hexane/EtOAc) improves purity .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves (tested against ketones) and sealed goggles prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile catalysts (e.g., BF₃) .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How can researchers design statistically robust experiments for studying this compound’s reactivity?

Answer:

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity in a factorial design. Software like Minitab optimizes parameter interactions .
  • Negative Controls : Include reactions without catalysts to identify side pathways .

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